molecular formula C10H12F3NO B13799864 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- CAS No. 67547-14-2

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)-

Cat. No.: B13799864
CAS No.: 67547-14-2
M. Wt: 219.20 g/mol
InChI Key: TWRGGEBFZHEKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to the isoindole ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- can be achieved through several methods. One common approach involves the hydrogenation of indole in the presence of a catalyst. This reaction typically requires specific conditions, such as high pressure and temperature, to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindole compounds.

Scientific Research Applications

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,3A,4,7,7A-Hexahydro-1H-isoindole: A similar compound without the trifluoroacetyl group.

    2,3,3A,4,7,7A-Hexahydro-1H-indene: Another related compound with a different ring structure.

    2,3,3A,4,7,7A-Hexahydro-1-benzothiophene: A sulfur-containing analog with similar properties

Uniqueness

The presence of the trifluoroacetyl group in 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- imparts unique chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

67547-14-2

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-(1,3,3a,4,5,7a-hexahydroisoindol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1,3,7-8H,2,4-6H2

InChI Key

TWRGGEBFZHEKMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C=C1)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.